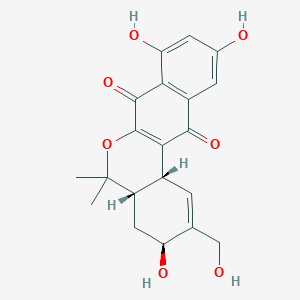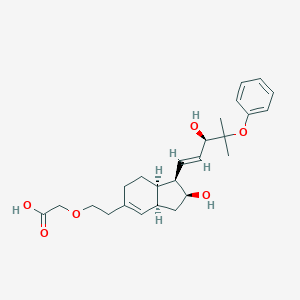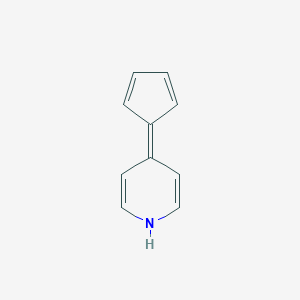
4-(2,4-Cyclopentadienylidene)-1,4-dihydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Cyclopentadienylidene)-1,4-dihydropyridine (also known as CpDP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
CpDP has been shown to block calcium channels in cells. Calcium channels are important for various physiological processes such as muscle contraction, neurotransmitter release, and gene expression. By blocking calcium channels, CpDP can modulate these processes and potentially have therapeutic effects.
Biochemische Und Physiologische Effekte
CpDP has been shown to have various biochemical and physiological effects. In vitro studies have shown that CpDP can reduce the release of neurotransmitters such as glutamate and acetylcholine. It has also been shown to reduce the influx of calcium ions into cells. In vivo studies have shown that CpDP can reduce blood pressure and have potential as a treatment for hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
CpDP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a long shelf life. It is also stable under various conditions, making it suitable for use in different experimental setups. However, CpDP has some limitations. It has low solubility in water, which can make it difficult to use in aqueous solutions. It also has limited availability, which can make it expensive to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of CpDP. One direction is to further investigate its potential as a calcium channel blocker and its therapeutic effects in various diseases. Another direction is to explore its potential use in organic electronics and photovoltaics. CpDP has also been studied for its potential as a building block for the synthesis of other compounds, and this area of research can be further explored. Finally, the synthesis method of CpDP can be optimized to improve the yield and purity of the compound.
Synthesemethoden
CpDP can be synthesized through the reaction of cyclopentadiene with 1,4-dihydropyridine in the presence of a catalyst. The reaction results in the formation of a yellow solid which can be purified through recrystallization. The synthesis method of CpDP has been extensively studied and optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
CpDP has been studied for its potential applications in various fields such as organic chemistry, material science, and pharmacology. In organic chemistry, CpDP has been used as a ligand in transition metal catalysis reactions. It has also been used as a building block for the synthesis of other compounds. In material science, CpDP has been studied for its potential use in organic electronics and photovoltaics. In pharmacology, CpDP has been studied for its potential as a calcium channel blocker.
Eigenschaften
CAS-Nummer |
130486-55-4 |
|---|---|
Produktname |
4-(2,4-Cyclopentadienylidene)-1,4-dihydropyridine |
Molekularformel |
C10H9N |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
4-cyclopenta-2,4-dien-1-ylidene-1H-pyridine |
InChI |
InChI=1S/C10H9N/c1-2-4-9(3-1)10-5-7-11-8-6-10/h1-8,11H |
InChI-Schlüssel |
LZVNNYOFXLGMIT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C=CNC=C2)C=C1 |
Kanonische SMILES |
C1=CC(=C2C=CNC=C2)C=C1 |
Synonyme |
Pyridine, 4-(2,4-cyclopentadien-1-ylidene)-1,4-dihydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6,7-Trichloroimidazo[1,2-A]pyridine](/img/structure/B143662.png)
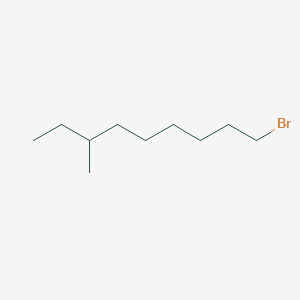
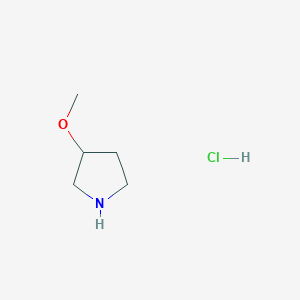

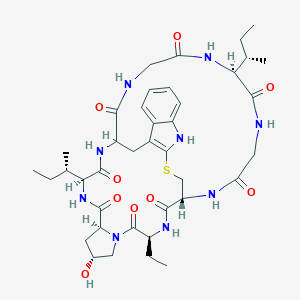
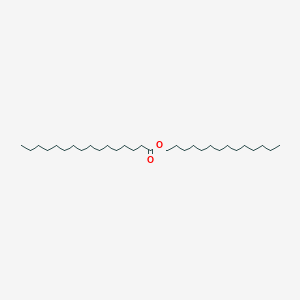
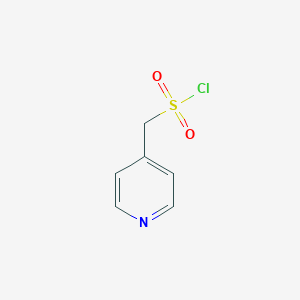
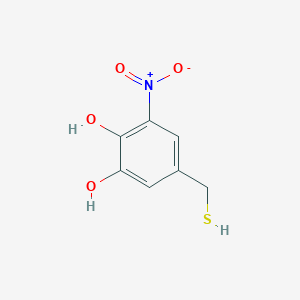
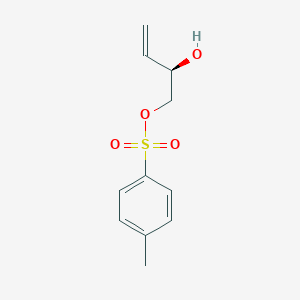
![1-[(1r,6r)-9-Azabicyclo[4.2.1]non-2-En-2-Yl]ethanone](/img/structure/B143684.png)
